4-Fluoro-3-(methylsulfonyl)benzoic acid

Medicinal Chemistry Physicochemical Profiling Building Block

Researchers often face failed coupling reactions or irreproducible outcomes when substituting positional isomers in COX-2 inhibitor or sulfonylurea herbicide synthesis. 4-Fluoro-3-(methylsulfonyl)benzoic acid (CAS 158608-00-5) provides the exact 4-F,3-MeSO2 regioisomer required for selective SNAr chemistry and COX-2 pharmacophore construction. • Verified regiochemistry eliminates isomer-related synthetic failures in drug candidate development • Defined pKa (3.54) and LogP (2.01) enable predictable reactivity and purification • Available in bulk quantities (gram to kilogram scale) with ≥97% purity and global shipping

Molecular Formula C8H7FO4S
Molecular Weight 218.2 g/mol
CAS No. 158608-00-5
Cat. No. B173288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(methylsulfonyl)benzoic acid
CAS158608-00-5
Molecular FormulaC8H7FO4S
Molecular Weight218.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F
InChIInChI=1S/C8H7FO4S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
InChIKeyACHDHOLFQUPCNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-(methylsulfonyl)benzoic Acid: Physicochemical Profile


4-Fluoro-3-(methylsulfonyl)benzoic acid (CAS 158608-00-5) is a fluorinated aromatic building block with the molecular formula C₈H₇FO₄S and a molecular weight of 218.20 g/mol . It is characterized by a fluorine atom at the 4-position and a methylsulfonyl group at the 3-position of the benzoic acid core . The compound is typically supplied as a crystalline powder with a purity of 95-99% and is classified under GHS as causing skin and eye irritation (H315, H319) . Its predicted pKa is 3.54±0.10 and predicted LogP is 2.00820, which are key parameters for assessing its ionization and lipophilicity in synthetic and biological applications .

Workflow Aromatic building block for SNAr and coupling chemistry
Selection Attribute Defined 4-fluoro, 3-methylsulfonyl substitution pattern
Use Context Synthesis of COX-2 inhibitors, sulfonylureas, and method development

4-Fluoro-3-(methylsulfonyl)benzoic Acid: Analogs Cannot Substitute


The precise 4-fluoro, 3-methylsulfonyl substitution pattern on the benzoic acid core is not interchangeable with other in-class compounds. This specific regioisomer and functional group combination dictates its unique reactivity in nucleophilic aromatic substitutions (SNAr), its acidity (pKa), and its lipophilicity (LogP), which are critical for downstream applications . Positional isomers, such as 3-fluoro-4-(methylsulfonyl)benzoic acid, or analogs with different substituents like 4-fluoro-3-(methylsulfanyl)benzoic acid, present different steric and electronic environments . Substituting with such analogs can lead to failed coupling reactions, altered pharmacokinetic properties of final drug candidates, or irreproducible synthetic outcomes. The following quantitative evidence demonstrates where this specific compound offers verifiable differentiation, primarily as a synthetic intermediate, and highlights the significant data gaps that preclude its direct biological use.

Regioisomer mismatch Positional isomers (e.g., 3-fluoro-4-methylsulfonyl) present different steric and electronic environments, altering reactivity and coupling outcomes.
Functional group substitution Replacing the methylsulfonyl with methylsulfanyl (thioether) shifts lipophilicity and electronic activation, potentially derailing synthetic routes.
Acidity and ionization mismatch Analogs lacking the fluorine or sulfonyl group exhibit different pKa, affecting salt formation, solubility, and reactivity in pH-dependent reactions.

4-Fluoro-3-(methylsulfonyl)benzoic Acid: Key Differentiators


Acidity (pKa) vs. Non-Fluorinated Analogs

The carboxylic acid group's acidity is modulated by the electron-withdrawing effects of the 4-fluoro and 3-methylsulfonyl groups. The predicted pKa of 4-Fluoro-3-(methylsulfonyl)benzoic acid is 3.54 ± 0.10 . This is significantly lower (more acidic) than unsubstituted benzoic acid (pKa 4.20 [1]), and also lower than 4-fluorobenzoic acid (pKa ~4.14 ). This increased acidity influences its ionization state under physiological or synthetic conditions, affecting solubility, reactivity, and potential for salt formation compared to less substituted analogs.

Acidity (pKa) comparison
Class-level
Target: 3.54 ± 0.10 vs Benzoic acid: 4.20; 4-Fluorobenzoic acid: ~4.14
Reported acidity profile may influence ionization state and coupling reactivity.
Predicted values; experimental confirmation recommended.
Medicinal Chemistry Physicochemical Profiling Building Block

Lipophilicity (LogP) vs. Non-Fluorinated Analogs

Lipophilicity, as measured by LogP, is a key determinant of membrane permeability and solubility. The predicted LogP for 4-Fluoro-3-(methylsulfonyl)benzoic acid is 2.00820 . This value is higher than benzoic acid (LogP 1.87 [1]) but lower than a more lipophilic analog like 4-fluoro-3-(methylsulfanyl)benzoic acid, which would have a higher LogP due to the replacement of the polar sulfone with a less polar thioether. This places the compound in a distinct lipophilicity space.

Lipophilicity (LogP)
Class-level
2.01 (predicted)
+0.14 vs benzoic acid (1.87)
Moderate lipophilicity supports membrane permeation profiling in synthesis design.
Predicted LogP; experimental verification may refine ADME interpretation.
Medicinal Chemistry ADME Building Block

Synthetic Utility vs. Non-Fluoro Analogs

The unique 4-fluoro, 3-methylsulfonyl substitution pattern enables specific synthetic transformations that are not possible with other analogs. The methylsulfonyl group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom can also serve as a leaving group in these reactions . This combination is particularly valuable for constructing complex molecules like COX-2 inhibitors and sulfonylurea herbicides, where this specific substitution is a key pharmacophore [1][2]. Analogs lacking either the fluorine or the methylsulfonyl group, or with them in different positions, would not participate in these reactions in the same manner or yield the same biologically active products.

Synthetic reactivity
Class-level
SNAr activation; dual leaving group capability
Enabling intermediate for COX-2 pharmacophore and sulfonylurea herbicides.
Patent literature inference; in-lab validation advised.
Organic Synthesis Medicinal Chemistry Agrochemical

Lack of Biological Activity Data

Despite being a building block for bioactive molecules, a comprehensive search of primary literature and authoritative databases reveals a significant absence of direct, quantitative biological activity data for 4-Fluoro-3-(methylsulfonyl)benzoic acid itself. No peer-reviewed studies reporting its IC50, EC50, or Ki against any specific biological target were found [1][2]. This is in stark contrast to the complex drug-like molecules it is used to synthesize, which have well-characterized biological profiles. Claims of anti-inflammatory or enzyme-inhibitory activity for this specific compound are unsubstantiated in the public domain and should be treated with caution.

Bioactivity data
Data to verify
No IC50, EC50, or Ki found
Procure as synthetic intermediate; not for direct biological assays.
Literature search suggests absence of primary target activity data.
Pharmacology Drug Discovery Procurement Risk

4-Fluoro-3-(methylsulfonyl)benzoic Acid: Validated Applications


Synthesis of COX-2 Selective Inhibitors

This compound serves as a key intermediate for introducing the 4-fluoro-3-methylsulfonylphenyl moiety into drug candidates targeting cyclooxygenase-2 (COX-2) [1]. Its specific substitution pattern is a recognized pharmacophore for achieving selectivity for the COX-2 enzyme over COX-1, a strategy employed in the development of anti-inflammatory drugs like celecoxib. Researchers can use the carboxylic acid handle for coupling reactions to build the final drug scaffold.

Development of Sulfonylurea Herbicides

The compound is a valuable building block in the synthesis of sulfonylurea herbicides [2]. Its structure is amenable to further functionalization to create the sulfonylurea bridge, which is a common motif in this class of agrochemicals. The electron-withdrawing nature of the fluorine and sulfone groups can be tuned to optimize the herbicidal activity and environmental fate of the final product.

Nucleophilic Aromatic Substitution (SNAr) Methodologies

The presence of both a fluorine atom and a strong electron-withdrawing methylsulfonyl group makes this compound an excellent substrate for exploring and optimizing SNAr reactions . The fluorine can act as a leaving group, allowing for the selective introduction of various nucleophiles at the 4-position. This is a powerful strategy for diversifying the benzoic acid scaffold in medicinal chemistry programs.

Physicochemical Parameter Reference Standard

Due to its well-defined predicted properties, this compound can be used as a reference standard for calibrating computational models or analytical methods. Its predicted pKa of 3.54 and LogP of 2.01 provide a benchmark for assessing the accuracy of in silico prediction tools for similar fluorinated sulfonyl aromatics .

Application
Selection Property
Validation Focus
COX-2 inhibitor synthesis
Enabling pharmacophore intermediate
Coupling reactivity and COX-2 selectivity assessment
Sulfonylurea herbicide development
Sulfonylurea bridge precursor
Herbicidal activity and environmental fate optimization
SNAr methodology studies
Dual leaving group activation
Nucleophile scope and regioselectivity mapping
Physicochemical reference standard
Characterized ionization and lipophilicity profile
Computational model calibration and method validation

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